1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene

Description

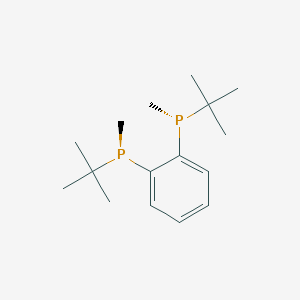

1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene (CAS: 919778-41-9, molecular formula: C₁₆H₂₈P₂) is a chiral bisphosphine ligand featuring a benzene backbone substituted with two (R)-tert-butyl(methyl)phosphino groups at the 1,2-positions. This ligand is structurally distinguished by its tert-butyl and methyl substituents on phosphorus, which confer significant steric bulk and electron-donating properties. It is utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions where enantioselectivity and stability of metal complexes are critical .

Properties

IUPAC Name |

(R)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUWTGUCFKJVST-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@](C)C1=CC=CC=C1[P@](C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene, commonly referred to as 1,2-DTBPMB, is a bidentate phosphine ligand that has garnered significant attention in the field of catalysis and biological chemistry. This compound is particularly noted for its role in palladium-catalyzed reactions and its potential biological activities. This article explores the biological activity of 1,2-DTBPMB, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

1,2-DTBPMB is characterized by its bidentate phosphine structure, which allows it to form stable complexes with transition metals. The chemical formula is C₁₄H₁₉P₂, with notable properties such as:

- Molecular Weight : 250.29 g/mol

- Log P (Octanol-Water Partition Coefficient) : Ranges from 3.03 to 6.12 across different models, indicating good lipophilicity .

- BBB Permeability : Classified as BBB permeant, suggesting potential for central nervous system activity .

Mechanisms of Biological Activity

The biological activity of 1,2-DTBPMB can be attributed to its interaction with various biological targets, primarily through metal complexation. Some key mechanisms include:

- Inhibition of Enzymatic Activity : Complexes formed with palladium can inhibit certain enzymes involved in metabolic pathways.

- Anticancer Properties : Research suggests that phosphine ligands can enhance the efficacy of metal-based anticancer drugs by improving their selectivity and reducing side effects .

Applications in Medicinal Chemistry

1,2-DTBPMB has been utilized in various synthetic pathways that have implications for drug development. Its role as a ligand in palladium-catalyzed reactions is particularly noteworthy:

- Alkoxycarbonylation Reactions : This ligand has been shown to facilitate the production of methyl methacrylate and other valuable esters from unsaturated compounds with high selectivity .

- Cross-Coupling Reactions : The compound has been employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing complex organic molecules used in pharmaceuticals .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of 1,2-DTBPMB:

- Catalytic Efficiency : A study demonstrated that 1,2-DTBPMB significantly enhances the catalytic efficiency of palladium complexes in alkoxycarbonylation reactions, achieving remarkable yields and selectivity at lower temperatures .

- Antimicrobial Activity : Investigations into the antimicrobial properties of phosphine ligands have indicated that modifications to the ligand structure can lead to enhanced activity against specific bacterial strains. For instance, derivatives of 1,2-DTBPMB showed promising results against Gram-positive bacteria .

- Neuroprotective Effects : Preliminary studies suggest that certain metal complexes formed with 1,2-DTBPMB may exhibit neuroprotective effects by modulating oxidative stress pathways in neuronal cells .

Data Table: Biological Activity Summary

Scientific Research Applications

Structural Characteristics

The chemical structure of 1,2-DTBPMB features two tert-butyl groups attached to phosphorus atoms, which contribute to its steric bulk and electronic properties. This configuration enhances its ability to stabilize transition metal complexes, making it an effective ligand for catalytic processes.

Carbonylation Reactions

1,2-DTBPMB is prominently used in carbonylation reactions, where it plays a crucial role in the synthesis of valuable carbonyl compounds from alkenes and carbon monoxide. Notable applications include:

- Methoxycarbonylation of Ethene : The palladium complex of 1,2-DTBPMB has been employed in the methoxycarbonylation of ethene to produce methyl propanoate. This reaction exhibits high turnover frequencies (up to 12,000 h) and selectivity for linear esters . The process is notably efficient at elevated temperatures (70-120 °C) and pressures (5-50 bar) of CO .

- Production of Methyl Methacrylate : The ligand has been integral in the commercial production of methyl methacrylate (MMA) through the Alpha process. This method utilizes 1,2-DTBPMB to enhance catalyst stability and reduce by-product formation compared to traditional methods . The environmental benefits are significant; the Alpha process generates minimal waste and operates at lower costs due to the use of readily available substrates .

| Reaction Type | Product | Catalyst System | Key Features |

|---|---|---|---|

| Methoxycarbonylation | Methyl Propanoate | Pd/1,2-DTBPMB | High turnover frequency; selective for linear esters |

| Carbonylation for MMA production | Methyl Methacrylate | Pd/1,2-DTBPMB | Environmentally friendly; low waste production |

Asymmetric Synthesis

In addition to carbonylation reactions, 1,2-DTBPMB has demonstrated efficacy in asymmetric synthesis. Specifically:

- Rhodium-Catalyzed Asymmetric Hydrogenation : The ligand has been shown to facilitate highly efficient asymmetric hydrogenation reactions using rhodium catalysts. This application is crucial for producing chiral compounds with high enantiomeric excess .

Mechanistic Insights

The mechanisms underlying the catalytic processes involving 1,2-DTBPMB have been the subject of extensive study. Two primary pathways have been identified for alkoxycarbonylation reactions:

- Carbomethoxy Mechanism : In this pathway, a carboalkoxy-palladium species is formed, which subsequently reacts with alkenes.

- Hydro-Palladium Mechanism : Alternatively, a hydro-palladium species may be involved in the reaction sequence .

These mechanistic insights are vital for optimizing reaction conditions and improving overall yields.

Case Studies

Several case studies highlight the practical applications of 1,2-DTBPMB:

- Lucite International's Alpha Process : The implementation of 1,2-DTBPMB in Lucite's production facility on Jurong Island exemplifies its industrial relevance. The plant operates with a capacity of 120,000 tons per year and has set benchmarks for sustainability in chemical manufacturing .

- Research Developments : Ongoing research continues to explore modifications of the ligand to enhance its catalytic properties further. Innovations such as improved derivatives are being studied for their potential in novel catalytic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of 1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene and Related Ligands

Key Observations:

- Electronic Effects: The tert-butyl and methyl groups in this compound make it a stronger electron donor compared to pyrrole-based ligands (e.g., bis(phosphino)pyrrole), which exhibit attenuated electron donation due to the pyrrole ring’s electronic structure .

- Steric Profile: The benzene backbone and bulky tert-butyl substituents create a rigid, highly hindered environment, surpassing the steric bulk of ethane-based ligands like 1,2-Bis(di-tert-butylphosphino)ethane .

Catalytic Performance

- Asymmetric Hydrogenation: Compared to DIPAMP, which is widely used in rhodium-catalyzed asymmetric hydrogenations, this compound’s enhanced steric bulk may improve enantioselectivity in reactions requiring larger transition-metal cavities .

- Cross-Coupling Reactions: Bis(phosphino)pyrrole ligands demonstrate efficacy in nickel-catalyzed C–N couplings under mild conditions, but benzene-based ligands like this compound could offer superior stability in harsher conditions due to stronger metal-ligand bonding .

Preparation Methods

Grignard Reagent-Mediated Coupling

This method adapts the classic 1,2-DTBPMB synthesis to incorporate mixed tert-butyl/methyl substituents:

-

DiGrignard formation :

React α,α’-dichloro-o-xylene with activated magnesium in tetrahydrofuran (THF), yielding a diGrignard intermediate (94% yield). -

Phosphine introduction :

React the diGrignard with tert-butylmethylchlorophosphine (2.2 equivalents) in THF under reflux:Key parameters:

Table 1 : Optimization of Grignard-mediated synthesis

| Parameter | Effect on Yield | Optimal Value |

|---|---|---|

| Phosphine:Grignard | Prevents oligomerization | 8:1 |

| Solvent | Stability of Grignard | THF |

| Temperature | Rate vs. decomposition | 66°C |

Lithiation Route for Enhanced Steric Control

A patent-derived method modifies the Grignard approach using organolithium intermediates:

-

o-Xylene lithiation :

Treat o-xylene with n-butyllithium (2.2 eq) and TMEDA in heptane, forming a dilithium intermediate: -

Phosphine quench :

Add tert-butylmethylchlorophosphine (2.5 eq) to the lithiated species:

Asymmetric Synthesis for (R)-Configuration

Chiral Phosphine-Borane Complexation

Adapting Imamoto’s P-chirogenic methods:

-

Borane protection :

React racemic tert-butylmethylphosphine with BH₃·THF to form diastereomeric borane adducts. -

Diastereomer resolution :

Separate (R,R)- and (S,S)-adducts via fractional crystallization. -

Ligand assembly :

Couple resolved (R)-tert-butylmethylphosphine-borane with α,α’-dichloro-o-xylene under Mitsunobu conditions: -

Borane removal :

Treat with DABCO in dichloromethane to yield free phosphine.

Table 2 : Enantiomeric excess (ee) in asymmetric routes

Mechanistic Insights into Key Steps

Steric Effects in Phosphine Coupling

The tert-butyl groups impose a bite angle of 103–104° between phosphorus atoms, critical for:

Solvent and Temperature Dependence

-

THF vs. ethers : THF’s higher polarity stabilizes Grignard intermediates but risks phosphine oxidation.

-

Low-temperature lithiation : Prevents Wurtz coupling side reactions during organolithium formation.

Comparative Analysis of Synthetic Routes

Table 3 : Synthesis method benchmarking

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Grignard coupling | 62 | 0 (racemic) | Industrial |

| Lithiation | 85 | 0 | Lab-scale |

| Borane resolution | 45 | 99 | Small-scale |

Industrial-Scale Considerations

-

Cost drivers :

-

tert-Butylmethylchlorophosphine synthesis (~$320/mol vs. $110/mol for PHtBu₂).

-

Inert-atmosphere infrastructure.

-

-

Process intensification :

-

Continuous flow systems for lithiation steps.

-

Membrane-based enantiomer separation.

-

Emerging Methodologies

Photoredox-Assisted Asymmetric Synthesis

Recent advances utilize chiral iridium photocatalysts to set phosphorus configuration during C–P bond formation:

Computational Design of Phosphine Precursors

DFT calculations guide substituent effects on:

-

Bite angle optimization : Targeting 104° for maximal catalytic activity.

-

Oxidation resistance : Electron-withdrawing groups to enhance air stability.

Q & A

Q. What are the standard synthetic routes for preparing 1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene, and how is enantiomeric purity ensured?

The ligand is synthesized via asymmetric catalysis or chiral auxiliary methods. A common approach involves reacting enantiomerically pure tert-butyl(methyl)phosphine precursors with 1,2-dihalobenzene under palladium-catalyzed coupling conditions. Enantiomeric purity is achieved through chiral chromatography or recrystallization, followed by characterization via NMR and polarimetry to confirm optical activity . For related phosphine ligands, asymmetric reduction using agents like lithium aluminum hydride (LiAlH) has been employed, as seen in tetrofosmin synthesis .

Q. Which characterization techniques are critical for verifying the structural integrity of this ligand?

Key techniques include:

- and NMR : To confirm substituent environments and phosphorus coordination.

- X-ray crystallography : For definitive stereochemical assignment and bond geometry.

- Mass spectrometry (MS) : To validate molecular weight and purity.

- Polarimetry : To measure optical rotation and confirm chirality retention. These methods align with protocols used for structurally similar ligands like 1,2-Bis(diphenylphosphino)benzene .

Q. What are the primary applications of this ligand in catalysis?

The ligand is used in asymmetric transition-metal catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and hydrogenation. Its tert-butyl groups provide steric bulk to enhance enantioselectivity, while methyl groups modulate electronic properties. Comparable ligands, such as BINAP derivatives, are employed in palladium complexes for C–C bond formation .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence enantioselectivity in asymmetric catalysis?

The tert-butyl groups create a rigid, bulky environment that restricts substrate orientation, favoring one enantiomer. Methyl groups slightly donate electron density to the metal center, stabilizing transition states. Computational studies (e.g., DFT) can model these interactions, predicting selectivity trends. For example, analogous PCP pincer ligands show that steric hindrance correlates with selectivity in C–H activation reactions .

Q. What experimental strategies address contradictions in catalytic efficiency across different reaction systems?

Contradictions often arise from solvent polarity, metal-ligand ratio, or substrate steric effects. Systematic optimization includes:

- Screening solvents (e.g., toluene vs. THF) to balance solubility and transition-state stabilization.

- Titrating ligand-to-metal ratios (e.g., 1:1 vs. 2:1) to identify optimal coordination geometry.

- Testing substrates with varying steric profiles to map reactivity boundaries. Data from palladium-catalyzed systems suggest that ligand excess (2:1) improves turnover in sterically demanding reactions .

Q. What precautions are necessary to handle this ligand’s air sensitivity and prevent degradation?

The ligand must be stored under inert atmosphere (Ar/N) at –20°C to avoid oxidation. Use Schlenk-line techniques for transfers, and pre-dry solvents (e.g., over molecular sieves). Degradation products, such as phosphine oxides, can be monitored via NMR. Similar protocols are applied to 1,2-Bis(diphenylphosphino)benzene, which decomposes upon exposure to moisture .

Q. How can computational methods predict enantioselectivity in reactions catalyzed by this ligand?

Density Functional Theory (DFT) calculates transition-state energies to identify favored pathways. Quantitative Structure-Property Relationship (QSPR) models correlate ligand substituents (e.g., tert-butyl vs. cyclohexyl) with selectivity outcomes. For example, studies on BINAP derivatives use frontier molecular orbital analysis to rationalize enantioselectivity in asymmetric hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.